3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt
CAS No.:
Cat. No.: VC16018011
Molecular Formula: C35H38N6O7
Molecular Weight: 654.7 g/mol
* For research use only. Not for human or veterinary use.
![3,6-Di-1-azetidinyl-9-[5-[[2-[2-[2-[2-azidoethoxy]ethoxy]ethoxy]ethyl]carbamoyl]-2-carboxyphenyl]xanthylium, inner salt -](/images/structure/VC16018011.png)
Specification
Molecular Formula | C35H38N6O7 |
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Molecular Weight | 654.7 g/mol |
IUPAC Name | 2-[3-(azetidin-1-ium-1-ylidene)-6-(azetidin-1-yl)xanthen-9-yl]-4-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylcarbamoyl]benzoate |
Standard InChI | InChI=1S/C35H38N6O7/c36-39-38-10-16-46-18-20-47-19-17-45-15-9-37-34(42)24-3-6-27(35(43)44)30(21-24)33-28-7-4-25(40-11-1-12-40)22-31(28)48-32-23-26(5-8-29(32)33)41-13-2-14-41/h3-8,21-23H,1-2,9-20H2,(H-,37,42,43,44) |
Standard InChI Key | XDSXVSGQYCACTI-UHFFFAOYSA-N |
Canonical SMILES | C1CN(C1)C2=CC3=C(C=C2)C(=C4C=CC(=[N+]5CCC5)C=C4O3)C6=C(C=CC(=C6)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C(=O)[O-] |
Introduction
Structural Analysis
Core Xanthylium Framework
The xanthylium core consists of a tricyclic aromatic system (C13H9O+), which confers inherent fluorescence and electronic properties . The cationic nature of the xanthylium moiety is balanced by an inner salt configuration, likely involving a carboxylate group . Substitutions at positions 3 and 6 with azetidinyl groups introduce strain and reactivity, while the 9-position hosts a phenyl ring with dual functionalization: a carboxylic acid and a carbamoyl-linked PEG-azide chain .
Azetidinyl Substituents
The 3,6-di-1-azetidinyl groups are four-membered nitrogen-containing rings, imparting strain-induced reactivity. Azetidines are increasingly valued in drug discovery for their conformational rigidity and metabolic stability . Their synthesis often involves strain-release strategies, such as photocatalytic radical reactions using azabicyclo[1.1.0]butane precursors .
PEG-Azide-Carbamoyl-Phenyl Functionalization
The phenyl group at position 9 features:
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Carboxylic Acid: Enhances solubility and enables conjugation via carboxylate chemistry .
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Carbamoyl-PEG-Azide Chain: A tetraethylene glycol (TEG) spacer terminated with an azide group. This design facilitates bioorthogonal click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) and improves hydrophilicity .
Synthesis and Reactivity
Xanthylium Core Formation
The xanthylium scaffold is typically synthesized via acid-catalyzed cyclization of diaryl ketones or condensation of resorcinol derivatives . For example, 9-(2,4-dicarboxyphenyl)xanthylium derivatives are prepared through Friedel-Crafts alkylation followed by oxidation .
Azetidinyl Group Installation
Recent advances in azetidine synthesis employ photocatalytic radical strain-release reactions. Azabicyclo[1.1.0]butanes react with sulfonyl imines under energy transfer (EnT) conditions, yielding functionalized azetidines . This method avoids traditional nucleophilic substitution limitations, enabling access to sterically hindered derivatives .
PEG-Azide Conjugation
The PEG-azide chain is introduced via carbodiimide-mediated coupling between the xanthylium’s carboxyl group and an amine-terminated PEG-azide. Optimized conditions (e.g., EDC/NHS in DMF) ensure high yields while preserving the azide’s reactivity .
Physicochemical Properties
Molecular Characteristics
Property | Value/Description | Source |
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Molecular Formula | C₃₄H₄₂N₆O₈⁺ (estimated) | |
Molecular Weight | ~678.75 g/mol | |
Solubility | High in polar solvents (DMSO, water) | |
Fluorescence | λₑₓ/λₑₘ ≈ 540/570 nm (xanthylium core) |
Stability and Reactivity
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Photostability: The xanthylium core exhibits moderate photostability, suitable for imaging applications .
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Azide Reactivity: The terminal azide participates in click reactions with alkynes, enabling bioconjugation .
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pH Sensitivity: Protonation/deprotonation of the carboxyl and xanthylium groups affects solubility and fluorescence .
Applications
Fluorescent Probes
The xanthylium core’s fluorescence makes this compound a candidate for cellular imaging. Compared to Janelia Fluor dyes, which utilize tetrazine handles, the PEG-azide chain here offers improved biocompatibility and reduced nonspecific binding .
Bioconjugation Platforms
The azide terminus enables site-specific labeling of biomolecules. For instance, conjugation to alkyne-modified antibodies or drugs facilitates targeted delivery systems .
Drug Delivery Systems
The PEG spacer enhances pharmacokinetic properties by prolonging circulation time and reducing immunogenicity. Functionalization with azetidines may further modulate interactions with biological targets .
Comparison with Related Compounds
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